molecular formula C10H11NO B1356462 (1-methyl-1H-indol-4-yl)methanol CAS No. 859850-95-6

(1-methyl-1H-indol-4-yl)methanol

Cat. No. B1356462
CAS RN: 859850-95-6
M. Wt: 161.2 g/mol
InChI Key: HRDMALIGWIPQLM-UHFFFAOYSA-N
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Description

“(1-methyl-1H-indol-4-yl)methanol” is a chemical compound with the molecular formula C10H11NO . It is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules .


Molecular Structure Analysis

The molecular structure of “(1-methyl-1H-indol-4-yl)methanol” can be represented by the SMILES string and InChI key provided in the Sigma-Aldrich database . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

“(1-methyl-1H-indol-4-yl)methanol” is a chemical compound with the molecular formula C10H11NO . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved documents.

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which include (1-methyl-1h-indol-4-yl)methanol, have been found to bind with high affinity to multiple receptors . This suggests that (1-methyl-1H-indol-4-yl)methanol may interact with a variety of biological targets, contributing to its potential therapeutic effects.

Mode of Action

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (1-methyl-1H-indol-4-yl)methanol may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that (1-methyl-1H-indol-4-yl)methanol influences multiple biochemical pathways

Result of Action

The broad range of biological activities associated with indole derivatives suggests that (1-methyl-1h-indol-4-yl)methanol could have diverse effects at the molecular and cellular levels .

properties

IUPAC Name

(1-methylindol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-6,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDMALIGWIPQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589842
Record name (1-Methyl-1H-indol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-indol-4-yl)methanol

CAS RN

859850-95-6
Record name 1-Methyl-1H-indole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859850-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-indol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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